2-(2-nitrophenyl)-1H-quinazolin-4-one
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Overview
Description
The compound identified as “2-(2-nitrophenyl)-1H-quinazolin-4-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-nitrophenyl)-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. One method includes subjecting triglyceride or condensation polymer containing matter to mechanical processing in the presence of a nucleophile . This process ensures the formation of the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods may include continuous flow processes, batch reactors, and other industrial-scale equipment to facilitate the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have distinct properties and applications based on their chemical structure.
Scientific Research Applications
2-(2-nitrophenyl)-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 2-(2-nitrophenyl)-1H-quinazolin-4-one exerts its effects involves specific molecular targets and pathways. The compound interacts with various enzymes and receptors, leading to changes in cellular processes. These interactions are crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-nitrophenyl)-1H-quinazolin-4-one include other derivatives with comparable structures and properties. These compounds may share similar synthetic routes, reaction conditions, and applications.
Uniqueness
This compound is unique due to its specific chemical structure and the distinct reactions it undergoes. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
Properties
IUPAC Name |
2-(2-nitrophenyl)-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h1-8H,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUALMVDXOBYSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.